Chamissonolide

Description

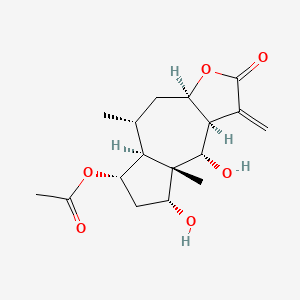

Structure

3D Structure

Properties

Molecular Formula |

C17H24O6 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

[(3aR,5R,5aS,6S,8R,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |

InChI |

InChI=1S/C17H24O6/c1-7-5-10-13(8(2)16(21)23-10)15(20)17(4)12(19)6-11(14(7)17)22-9(3)18/h7,10-15,19-20H,2,5-6H2,1,3-4H3/t7-,10-,11+,12-,13-,14-,15+,17-/m1/s1 |

InChI Key |

TVXMVPIXPQJTJQ-ZBUGIYPBSA-N |

SMILES |

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)O)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@H]3O)OC(=O)C)C)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)O)C(=C)C(=O)O2 |

Synonyms |

2alpha-acetoxy-2,3-dihydro-4betaH-helenalin chamissonolid chamissonolide |

Origin of Product |

United States |

Natural Occurrence and Research on Phytochemical Sources

Distribution within the Asteraceae Family (e.g., Arnica species)

Chamissonolide is a characteristic compound found in plants belonging to the Asteraceae family. ontosight.ai Its presence has been documented in several species, most notably within the genus Arnica. Specific plants reported to contain this compound include:

Arnica chamissonis : This species is a well-known source of this compound, and the compound itself is named after it. nih.govwiktionary.org It is often cultivated as a substitute for the protected Arnica montana, and its chemical profile is distinguished by the presence of chamissonolides and arnifolins. nih.govmdpi.comavogel.ca

Arnica angustifolia : this compound has also been identified in this species of Arnica. nih.gov

Arnica montana : While more known for other sesquiterpene lactones like helenalin (B1673037), A. montana also contains chamissonolides as part of its complex of secondary metabolites. nih.govresearchgate.net

Haplopappus greenei : This species, also a member of the Asteraceae family, is another documented source of this compound. biosynth.com

Matricaria species : The genus Matricaria, which includes chamomile, has also been noted as containing this compound. ontosight.ai

The distribution of this compound and related sesquiterpene lactones can be used to distinguish between different Arnica species. For instance, European Arnica species are often rich in helenalin, while Arnica chamissonis is characterized by its this compound content. avogel.ca

Factors Influencing this compound Accumulation in Plant Material

The concentration of this compound and other secondary metabolites in plants is not static. It is influenced by a range of endogenous and exogenous factors. researchgate.netnih.gov These include the specific plant organ, the plant's developmental stage, and the environmental and cultivation conditions under which the plant grows. nih.govresearchgate.net

The accumulation of this compound varies significantly between different parts of the plant and changes as the plant matures. researchgate.netnih.gov

Research on Arnica species has shown that the highest concentrations of sesquiterpene lactones (SLs) are typically found in the flower heads. nih.govresearchgate.net The leaves of Arnica chamissonis have been found to contain small amounts of related compounds, indicating a differential accumulation pattern within the plant's organs. mdpi.com

The developmental stage of the flower head is a critical factor determining the quantity of these compounds. jmp.ir Studies on Arnica montana have observed that the total content of SLs tends to increase as the flower matures from a bud to the overblown stage. mdpi.com Conversely, in A. chamissonis, the content of some related SLs, like helenalin, was found to be highest in the bud stage and decreased by the time of full flowering. mdpi.com This highlights that the optimal harvest time for maximizing compound yield can be species-specific. One study on A. chamissonis examined flowers at four developmental stages, from opening bud to seed formation, confirming that the phenological stage at harvest significantly impacts the secondary metabolite content. jmp.ir

Table 1: Influence of Developmental Stage on Sesquiterpene Lactone (SL) Content in Arnica Flower Heads

| Arnica Species | Developmental Stage | Relative SL Content Trend | Reference |

|---|---|---|---|

| Arnica montana | Bud to Overblown Flower | Content increases with maturity | mdpi.com |

| Arnica chamissonis | Bud to Full Flowering | Content of some SLs (e.g., Helenalin) decreases with maturity | mdpi.com |

Environmental and agrotechnical factors play a crucial role in the biosynthesis and accumulation of this compound. d-nb.info The chemical profile of Arnica plants can be significantly modified by the conditions of their growth, whether in natural populations or under controlled cultivation. nih.govresearchgate.net

Key factors that have been identified include:

Soil and Fertilization : The type of soil and application of fertilizers can alter the production of secondary metabolites. researchgate.net Successful cultivation of Arnica has been linked to specific soil characteristics such as good ventilation, adequate water supply, and low levels of free lime. avogel.ca Nitrogen fertilization, in particular, has been shown to modify the content of essential oils and other metabolites in Arnica. researchgate.net

Climatic and Geographic Factors : Abiotic conditions such as temperature, rainfall, and altitude of the growing site can cause significant variations in the content of sesquiterpene lactones. nih.gov For example, the SL composition of Arnica montana from Central Europe differs from that of Spanish populations, a variation attributed to geographic and environmental conditions. avogel.ca

Cultivation vs. Wild Populations : Research suggests that cultivating Arnica under controlled conditions can lead to higher yields of raw material and preserve the content of active compounds compared to harvesting from natural populations. nih.gov This is important as many Arnica species are endangered, making cultivation a more sustainable source. avogel.ca

These factors collectively demonstrate that the phytochemical profile of a plant is a dynamic feature, responsive to its genetic makeup and its interaction with the environment. nih.govd-nb.info

Methodologies for Isolation and Structural Elucidation

Extraction and Fractionation Techniques for Chamissonolide Research

The initial step in isolating this compound involves its extraction from the source material, typically a plant. Organic solvents are commonly used to macerate the plant material, creating a crude extract that contains a vast array of compounds. researchgate.net This crude extract is then subjected to fractionation, a process that separates the components based on their differing physical and chemical properties, such as polarity. interchim.combio-rad.com

Liquid-liquid partitioning is a frequently employed fractionation technique. researchgate.netnih.gov This involves sequentially partitioning the crude extract between immiscible solvents of varying polarities. For instance, a common scheme might involve partitioning between methanol (B129727) and water, followed by further partitioning with solvents like chloroform (B151607) or ethyl acetate (B1210297). researchgate.net This process yields fractions enriched with compounds of similar polarity, effectively reducing the complexity of the mixture and concentrating the desired this compound for subsequent purification steps. bio-rad.com Another approach, particularly for separating proteins which may be present in the initial extract, is "salting out" using ammonium (B1175870) sulfate (B86663) or precipitation with solvents like alcohol or acetone. interchim.com Dry fractionation techniques, such as air classification, which separates components based on size and density, also offer a sustainable alternative to wet extraction methods. mdpi.com

Table 1: Common Extraction and Fractionation Techniques

| Technique | Principle of Separation | Application in this compound Research |

|---|---|---|

| Maceration | Soaking the plant material in a solvent to extract soluble compounds. | Initial extraction of a broad range of compounds, including this compound, from the source. |

| Liquid-Liquid Partitioning | Differential solubility of compounds in two immiscible liquid phases. | To separate compounds based on polarity, creating enriched fractions. researchgate.netnih.gov |

| Salting Out | Reducing the solubility of proteins by adding a high concentration of salt. | To remove unwanted proteins from the extract. interchim.com |

| Solvent Precipitation | Using organic solvents to precipitate less soluble compounds. | To selectively remove certain classes of compounds. interchim.com |

| Air Classification | Separation based on differences in size, density, and aerodynamic properties. | A dry method to fractionate plant components. mdpi.com |

Chromatographic Separation Methodologies

Following initial extraction and fractionation, chromatographic techniques are indispensable for the purification of this compound. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ijpsr.com

Column chromatography (CC) is a fundamental and widely used technique for the separation of compounds from a mixture. ijpsr.com In this method, a column is packed with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. ajol.info The fractionated extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. ajol.info Compounds separate based on their affinity for the stationary phase versus the mobile phase, with less polar compounds generally eluting faster. ajol.info

Vacuum Liquid Chromatography (VLC) is a modification of column chromatography that utilizes a vacuum to accelerate the flow of the mobile phase through the column. juniperpublishers.comslideshare.netyoutube.com This technique is often considered more efficient than traditional CC for both crude and fine separations of complex mixtures. juniperpublishers.com VLC typically uses TLC-grade silica gel and allows for faster separation times. juniperpublishers.comyoutube.com It has proven to be particularly effective in the separation of complex mixtures of natural products, including diterpenoids. furb.br

Comparison of CC and VLC:

| Feature | Column Chromatography (CC) | Vacuum Liquid Chromatography (VLC) |

|---|---|---|

| Driving Force | Gravity | Vacuum |

| Speed | Slower | Faster slideshare.net |

| Stationary Phase | Typically larger particle size silica gel | TLC-grade silica gel (smaller particle size) juniperpublishers.com |

| Efficiency | Good for initial fractionation | Often superior for both crude and fine separation juniperpublishers.com |

For achieving high-purity isolation of this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice. researchgate.net These methods utilize high pressure to pump the mobile phase through a column packed with very small particles, leading to high-resolution separations. wjpsonline.comamericanlaboratory.com

HPLC is a powerful tool for both analytical and preparative-scale separations. jstar-research.com By carefully selecting the column chemistry (e.g., reversed-phase) and the mobile phase composition, a high degree of separation can be achieved. waters.com

UPLC represents a significant advancement over HPLC, employing even smaller particle sizes (sub-2 µm) and higher operating pressures. wjpsonline.comamericanlaboratory.comsepscience.com This results in dramatically increased resolution, sensitivity, and speed of analysis. wjpsonline.comsepscience.com The enhanced performance of UPLC makes it particularly suitable for the analysis of complex samples and the detection of trace components. sepscience.comresearchgate.net

Gas Chromatography (GC) is another powerful analytical technique used for separating and analyzing volatile compounds that can be vaporized without decomposing. phenomenex.comlibretexts.org In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation occurs based on the differential partitioning of the compounds between the gas and stationary phases. phenomenex.com GC is highly valued for its precision and speed and is often coupled with mass spectrometry (GC-MS) for definitive identification of the separated compounds. cianalytics.com While its application to a non-volatile compound like this compound would require derivatization to increase its volatility, GC is a cornerstone technique in the broader field of natural product analysis for identifying volatile constituents that may be present in the initial plant extract. d-nb.infomdpi.com

Advanced Spectroscopic Techniques for Structural Characterization

Once a pure sample of this compound is obtained, its chemical structure must be determined. Advanced spectroscopic techniques are the primary tools used for this purpose, providing detailed information about the molecule's connectivity and stereochemistry. d-nb.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including this compound. core.ac.ukazolifesciences.com NMR spectroscopy is based on the magnetic properties of atomic nuclei. azolifesciences.com

The structure of complex natural products is often determined by a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. core.ac.ukieeesem.com

¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule and their chemical environment. mdpi.comyoutube.com

¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms in the molecule. youtube.commdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups. core.ac.uk

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). ieeesem.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. core.ac.ukieeesem.com

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, providing crucial information about the carbon skeleton. core.ac.ukieeesem.com

By analyzing the data from these various NMR experiments, scientists can piece together the complete planar structure and even the relative stereochemistry of the this compound molecule. core.ac.ukresearchgate.net

Table 2: Key NMR Experiments for Structural Elucidation

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Number, type, and environment of protons. mdpi.comyoutube.com |

| ¹³C NMR | Number and type of carbons. youtube.commdpi.com |

| DEPT | Differentiates between CH, CH₂, and CH₃ carbons. core.ac.uk |

| COSY | Shows ¹H-¹H spin-spin coupling networks. ieeesem.com |

| HSQC | Shows direct ¹H-¹³C correlations. core.ac.ukieeesem.com |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). core.ac.ukieeesem.com |

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of natural products like this compound. currenta.depsu.edu Its high sensitivity allows for the analysis of small sample amounts to determine key structural information. currenta.de The fundamental principle of MS in structural analysis involves ionizing the target molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments. mdpi.com

High-resolution mass spectrometry (HRMS) is particularly valuable, as it can measure mass with high accuracy, often to four decimal places. currenta.de This precision enables the determination of the elemental composition and molecular formula of a compound from its molecular ion peak. currenta.demassspeclab.com For this compound, the molecular formula is C₁₇H₂₄O₆, corresponding to a molecular weight of 324.4 g/mol . nih.gov

Various ionization techniques are employed in the analysis of organic molecules. nptel.ac.in Softer ionization methods like Electrospray Ionization (ESI) and Chemical Ionization (CI) are often used to detect the molecular ion with minimal fragmentation. currenta.de In contrast, Electron Ionization (EI) uses high energy, leading to extensive fragmentation of the molecule. currenta.demdpi.com The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering valuable clues about its structure. mdpi.comlibretexts.org The analysis of these patterns is a critical step in identifying a compound's structure. pittcon.orglibretexts.org

In the context of sesquiterpene lactones, including derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used method. diva-portal.orgresearchgate.net Studies have utilized both EI and CI techniques for the identification of these compounds. researchgate.net For instance, GC-EIMS and GC-CIMS with ammonia (B1221849) as the reagent gas have been successfully applied to identify this compound derivatives. researchgate.net The fragmentation patterns observed for these derivatives have been noted to be largely analogous to those of other related sesquiterpene lactones. thieme-connect.com Tandem mass spectrometry (MS/MS) further enhances structural characterization by allowing for the detailed analysis of how intact molecular ions break down into key fragment ions. mdpi.com

Table 1: Key Mass Spectrometry Parameters in Structural Elucidation

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Molecular Ion Peak | Represents the m/z of the intact ionized molecule. | Confirms the molecular weight (324.4 g/mol for this compound). nih.gov |

| High Resolution | Provides high mass accuracy to determine the elemental formula. | Confirms the molecular formula C₁₇H₂₄O₆. currenta.demassspeclab.com |

| Fragmentation Pattern | Characteristic pattern of fragment ions produced. | Provides a structural fingerprint for identification and confirmation. mdpi.comthieme-connect.com |

| Ionization Method | Technique used to ionize the molecule (e.g., EI, ESI, CI). | Determines the extent of fragmentation; EI induces significant fragmentation while ESI and CI are softer. currenta.de |

Other Spectroscopic Methods (e.g., IR, UV-Vis for structural context)

Alongside mass spectrometry, other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide essential information for the structural elucidation of this compound. biocrick.comsciepub.com

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. acenet.edu The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational frequencies of their chemical bonds. acenet.edunih.gov An IR spectrum provides a unique fingerprint of a sample's molecular composition. db-thueringen.de

For a molecule like this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl (-OH), carbonyl (C=O) from the ester and the γ-lactone ring, and carbon-carbon double bonds (C=C) would result in distinct peaks. acenet.edu

Table 2: Expected IR Absorption Bands for this compound Functional Groups

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, broad | 3200-3600 |

| C-H (Alkane) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | 1735-1750 |

| C=O (γ-Lactone) | Stretching | ~1770 |

| C=C (Alkene) | Stretching | 1600-1680 |

Note: The values are general ranges and can vary slightly based on the specific molecular environment. acenet.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. numberanalytics.commdpi.com This technique is particularly useful for identifying chromophores—the parts of a molecule that absorb light—which often include systems of conjugated double bonds and carbonyl groups. mdpi.com

The α,β-unsaturated γ-lactone moiety present in this compound is a chromophore that is expected to produce a characteristic absorption maximum (λmax) in the UV spectrum. The position of this absorption provides contextual evidence for the presence of this structural feature. While specific UV-Vis data for this compound is not detailed in the provided context, related sesquiterpene lactones are analyzed using this method. biocrick.com The analysis of UV-Vis spectra, often in conjunction with other techniques, helps to build a comprehensive picture of the molecular structure. researchgate.netspectroscopyonline.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Biosynthetic Pathways and Genetic Aspects

Proposed Biosynthetic Routes to Pseudoguaianolide (B12085752) Sesquiterpene Lactones

The journey to chamissonolide begins with the universal precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). icm.edu.plmdpi.com These five-carbon units are produced through two primary pathways within the plant cell: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comencyclopedia.pubencyclopedia.pub Three of these isoprene (B109036) units are then condensed to form the 15-carbon molecule, farnesyl diphosphate (FPP), which serves as the immediate precursor for the vast array of sesquiterpenoids. mdpi.commdpi.comencyclopedia.pub

The formation of the diverse sesquiterpene lactone skeletons, including the pseudoguaianolides to which this compound belongs, is a testament to the remarkable catalytic versatility of sesquiterpene synthases. mdpi.comencyclopedia.pub These enzymes catalyze the cyclization of the linear FPP molecule into various cyclic carbocationic intermediates. For pseudoguaianolides, it is proposed that a germacranolide intermediate is first formed. researchgate.net This 10-membered ring structure then undergoes further enzymatic rearrangement, a key step in which a guaianolide is formed, which is subsequently converted to the 5/7 bicyclic pseudoguaianolide core. researchgate.net This transformation from a germacranolide to a pseudoguaianolide is a critical juncture in the biosynthetic pathway. researchgate.net

Enzymology and Intermediates in this compound Biosynthesis

The biosynthesis of sesquiterpene lactones is orchestrated by a series of specialized enzymes. Following the initial cyclization of FPP by sesquiterpene synthases to form the foundational carbocyclic skeleton, a suite of decorating enzymes, primarily from the cytochrome P450 (CYP) superfamily, introduce functional groups. researchgate.netvulcanchem.com These modifications, which include hydroxylations, oxidations, and epoxidations, are crucial for the final structure and biological activity of the resulting sesquiterpene lactone. tandfonline.com In the case of this compound, these enzymes are responsible for adding the hydroxyl and ketone functionalities to the pseudoguaianolide backbone. vulcanchem.com

Another critical enzymatic step is the formation of the characteristic α-methylene-γ-lactone ring. mdpi.comencyclopedia.pub This moiety is a common feature of many bioactive sesquiterpene lactones and is thought to be installed by specific oxidoreductases. Finally, acyltransferases may be involved in the addition of acyl groups, such as the acetate (B1210297) group found in this compound, further diversifying the final product. vulcanchem.com

Key Intermediates in Pseudoguaianolide Biosynthesis:

| Intermediate | Description |

| Farnesyl Diphosphate (FPP) | The C15 precursor to all sesquiterpenoids. mdpi.commdpi.comencyclopedia.pub |

| Germacranolide | A 10-membered ring intermediate proposed to be a precursor to guaianolides and pseudoguaianolides. researchgate.net |

| Guaianolide | A 5/7 bicyclic intermediate formed from the rearrangement of a germacranolide. researchgate.net |

| Pseudoguaianolide Skeleton | The core 5/7 bicyclic structure of this compound, formed from a guaianolide intermediate. researchgate.net |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Chamissonolide

As of the current literature, a total synthesis of this compound has not been reported. vulcanchem.com The synthetic challenge lies in the stereocontrolled construction of its dense azuleno[6,5-b]furan core, which features eight stereocenters. vulcanchem.com However, the field of natural product synthesis has seen the successful construction of closely related pseudoguaianolides, offering established strategies that could be adapted for a future synthesis of this compound. Key strategies often involve the stereospecific formation of the fused seven- and five-membered ring system and the installation of the characteristic α-methylene-γ-lactone moiety.

Notable total syntheses of related pseudoguaianolides include:

Helenalin (B1673037): Several total syntheses of helenalin, a structurally similar pseudoguaianolide (B12085752), have been accomplished. evitachem.com One of the earliest stereospecific total syntheses of (±)-helenalin was reported by Grieco and coworkers. acs.org Their approach provided a general route to both helenanolides and ambrosanolides. acs.org Later, Schlessinger and Roberts also published a total synthesis of (±)-helenalin. researchgate.netacs.org These syntheses established key methodologies for constructing the hydroazulene skeleton common to this class of compounds. researchgate.net

Mexicanin I: Grieco's group also successfully applied their strategy to the total synthesis of (±)-mexicanin I, another related pseudoguaianolide. researchgate.net

Confertin: The total synthesis of (+)-confertin was achieved by Marshall and Ellison. acs.orgnih.gov Their stereoselective approach further expanded the toolbox for accessing these complex natural products. acs.orgnih.gov

A function-oriented synthesis approach has also been developed for pseudoguaianolide analogues, focusing on a concise route that installs the key bioactive Michael acceptors early in the sequence, allowing for modular diversification. nih.gov Common strategies in these syntheses include stereoselective oxidations, such as Sharpless asymmetric dihydroxylation, and ring-closing metathesis to form the furan (B31954) ring. vulcanchem.com

Semi-synthetic Modifications and Analog Synthesis

Semi-synthesis, which uses a readily available natural product as a starting material, is a powerful strategy for producing derivatives and analogs that may possess enhanced potency, stability, or altered biological activity. mdpi.comtapi.com This approach is particularly valuable for complex molecules like this compound, where a full synthetic route is arduous.

Several semi-synthetic derivatives of this compound have been created to explore structure-activity relationships:

4-O-Acetyl-6-desoxythis compound: This derivative was synthesized to increase lipophilicity, which can influence pharmacokinetic properties. vulcanchem.com

The general principles of analog synthesis are broadly applicable. For instance, the synthesis of chalcone (B49325) analogues, another class of natural products, often involves the Claisen-Schmidt condensation to modify the core structure, demonstrating how foundational reactions can be used to create libraries of related compounds. nih.gov Similarly, semi-synthetic modifications of other complex natural products, such as the diterpenoid harringtonolide, have involved selective reductions of lactone rings and substitutions on other parts of the molecular framework to create novel derivatives. nih.gov These strategies highlight common tactics in medicinal chemistry to probe the function of specific chemical groups and to optimize the therapeutic potential of a natural product scaffold. nih.govnih.gov

Synthetic Methodologies for Related α-Methylene-γ-Lactones

The α-methylene-γ-lactone moiety is a crucial structural feature of this compound and many other sesquiterpene lactones, acting as a Michael acceptor that can covalently modify biological macromolecules. Consequently, the development of efficient methods for its synthesis has been a significant area of research.

General strategies for introducing the α-methylene group onto a pre-existing γ-lactone ring often proceed through a two-step, one-pot procedure under mild conditions. tandfonline.com These methods typically involve:

Formation of an α-carbanion equivalent: The lactone is first treated with a base (like sodium hydride) and an electrophile such as ethyl formate (B1220265) or diethyl oxalate (B1200264) to form an α-hydroxymethylene or α-ethoxyoxalyl intermediate, respectively. tandfonline.com

Condensation with formaldehyde (B43269): The intermediate is then reacted with a formaldehyde source (e.g., formalin or paraformaldehyde) to generate the exocyclic double bond. tandfonline.comscirp.org An improved version of this decarboxylative methylenation has been developed to be simpler and more general. tandfonline.com

Alternative approaches leverage organoselenium and organosulfur chemistry. A general route involves the preparation of α-phenylseleno lactones, which can then be oxidized and eliminated to form the α-methylene lactone. acs.org This method provides a reliable way to install the desired functionality onto fused lactone systems. acs.org

These synthetic methodologies are not only vital for the total synthesis of these natural products but also for the creation of simplified analogs that retain the key α-methylene-γ-lactone pharmacophore for biological evaluation.

Studies on Chamissonolide Analogues and Structural Diversity

Characterization of Naturally Occurring Chamissonolide Derivatives

This compound is a sesquiterpene lactone primarily associated with plants of the Arnica genus, particularly Arnica chamissonis and to a lesser extent, Arnica montana. researchgate.netpreprints.orgquizgecko.com Scientific investigations have led to the isolation and characterization of several naturally occurring derivatives, where the core this compound structure is modified, typically through esterification at its hydroxyl groups.

Key derivatives that have been identified include:

6-O-acetylthis compound : An acetylated derivative of the parent compound. diva-portal.org

4,6-Di-O-acetylthis compound : A derivative featuring two acetyl groups. diva-portal.org

4-O-acetyl-6-desoxythis compound : This compound was isolated from Arnica montana and its structure was established using spectroscopic methods. researchgate.net

The identification of these compounds is crucial for the chemical profiling of Arnica species and helps distinguish between them. researchgate.net For instance, while both A. montana and A. chamissonis contain sesquiterpene lactones, the specific types and concentrations of compounds like this compound and its derivatives can vary. researchgate.netresearchgate.net These natural variations underscore the structural diversity generated by plant biosynthetic pathways.

Table 1: Naturally Occurring this compound Derivatives

| Compound Name | Natural Source(s) | Key Structural Feature |

|---|---|---|

| This compound | Arnica chamissonis, Arnica montana | Parent pseudoguaianolide (B12085752) structure. researchgate.netpreprints.org |

| 6-O-acetylthis compound | Arnica species | Acetyl group at the C6 position. diva-portal.org |

| 4,6-Di-O-acetylthis compound | Arnica species | Acetyl groups at the C4 and C6 positions. diva-portal.org |

Design and Synthesis of Novel Analogues for Research Purposes

While specific, large-scale synthetic campaigns for this compound analogues are not extensively documented in the provided literature, the principles of analogue design are well-established. The goals of such synthetic work include:

Probing Structure-Activity Relationships (SAR) : By creating a series of related compounds with minor, controlled modifications, researchers can determine which parts of the molecule are essential for its activity. hebmu.edu.cnucsd.edu For instance, studies on related sesquiterpene lactones investigate how changes to the lactone ring or other functional groups affect cytotoxicity. researchgate.netuni-freiburg.de

Improving Biological Profiles : Analogue synthesis can be aimed at enhancing a desired biological effect or introducing new properties. nih.govmdpi.com

Creating Research Tools : Synthetic analogues serve as valuable tools for probing biological pathways. A computational docking study, for example, predicted that this compound could bind to the protein PD-L1, suggesting that synthetic analogues could be designed to explore this interaction further. researcher.life

Strategies such as diverted total synthesis (DTS) and biology-oriented synthesis (BIOS) provide frameworks for efficiently generating libraries of natural product analogues from common intermediates, facilitating broader SAR studies. nih.gov

Classification and Structural Relationships within Pseudoguaianolides

This compound belongs to the pseudoguaianolides, a major subgroup of sesquiterpene lactones. hebmu.edu.cnresearchgate.net Sesquiterpene lactones are a vast and structurally diverse class of natural products, with nearly 5,000 distinct structures identified, predominantly from the Asteraceae (Compositae) family. hebmu.edu.cn

The classification is based on the carbon skeleton. Pseudoguaianolides are characterized by a bicyclic carbon framework consisting of a five-membered ring fused to a seven-membered ring (a hydroazulene skeleton). researchgate.netnih.gov A defining feature of most bioactive sesquiterpene lactones, including pseudoguaianolides, is the presence of a lactone ring. hebmu.edu.cn

Key structural features and relationships within this class include:

Core Skeleton : All pseudoguaianolides share the hydroazulene core. However, variations exist, such as the position of methyl groups. researchgate.net

Lactone Ring Annelation : The γ-lactone ring can be fused to the seven-membered ring in different ways. In compounds like britannin, the fusion is at the C7 and C8 positions, whereas in others like damsin, it occurs at the C6 and C7 positions. researchgate.net

Functional Groups : The diversity within the pseudoguaianolide class arises from the presence and configuration of various functional groups, such as hydroxyls, acetyl groups, and epoxides. hebmu.edu.cn A particularly important feature for the bioactivity of many of these compounds is the α-methylene-γ-lactone group, which acts as a reactive site. researchgate.netresearchgate.net

This compound is found in nature alongside other prominent pseudoguaianolides like helenalin (B1673037) and its derivatives. researchgate.netpreprints.org These compounds share the same basic carbon skeleton but differ in their oxygenation and substitution patterns, which in turn influences their chemical properties and biological activities. uni-freiburg.de

Table 2: Structural Relationships of Selected Pseudoguaianolides

| Compound | Core Structure | Key Distinguishing Features |

|---|---|---|

| This compound | Pseudoguaianolide | Contains multiple hydroxyl and an acetate (B1210297) group on the hydroazulene core. nih.gov |

| Helenalin | Pseudoguaianolide | Possesses a cyclopentenone ring in addition to the α-methylene-γ-lactone. researchgate.netpreprints.org |

| Britannin | Pseudoguaianolide | Features a lactone ring fused at the C7,C8 positions. researchgate.net |

| Damsin | Pseudoguaianolide | Features a lactone ring fused at the C6,C7 positions. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4,6-Di-O-acetylthis compound |

| 4-O-acetyl-6-desoxythis compound |

| 6-O-acetylthis compound |

| Britannin |

| This compound |

| Damsin |

Elucidation of Biological Activities and Molecular Mechanisms

In Vitro Investigations of Cellular and Biochemical Activities

Laboratory-based studies using cell cultures and biochemical assays have been instrumental in characterizing the bioactivity of Chamissonolide and related sesquiterpene lactones. These investigations provide insights into the compound's direct effects on cellular targets and signaling cascades, forming the basis for its potential therapeutic applications.

NF-κB Inhibition:

The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of inflammatory processes, and its inhibition is a key therapeutic strategy. Sesquiterpene lactones, the class of compounds to which this compound belongs, are well-documented inhibitors of the NF-κB signaling pathway. The primary mechanism of action involves the direct alkylation of the p65 subunit of the NF-κB protein complex. This covalent modification is facilitated by the α-methylene-γ-lactone moiety, a reactive functional group characteristic of many sesquiterpene lactones, which acts as a Michael acceptor. By binding to cysteine residues on the p65 subunit, these compounds can block the DNA binding and transcriptional activity of NF-κB, thereby downregulating the expression of pro-inflammatory genes. While specific IC50 values for this compound's direct inhibition of NF-κB are not extensively reported, the activities of other NF-κB inhibitors have been quantified. For instance, the synthetic compound Bay 11-7082 inhibits IκB-α phosphorylation with an IC50 of 10 μM in HUVEC cells. mdpi.com

Nrf2 Activation:

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. mdpi.com Activation of the Nrf2 pathway leads to the expression of a suite of cytoprotective genes that defend against oxidative stress. mdpi.commdpi.comliberty.edu Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. mdpi.commdpi.comliberty.edu Various natural compounds, including flavonoids and other phytochemicals, have been shown to activate the Nrf2 pathway. mdpi.commdpi.comliberty.edunih.gov The mechanism often involves the modification of cysteine residues on Keap1, leading to the release of Nrf2, which can then translocate to the nucleus and initiate the transcription of antioxidant genes. mdpi.commdpi.comliberty.edu While direct studies on this compound's ability to activate the Nrf2 pathway are not yet available, the presence of reactive electrophilic sites in its structure suggests a potential for interaction with Keap1, a mechanism observed for other sesquiterpene lactones.

Immune checkpoints, such as the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1), are crucial for maintaining immune homeostasis and preventing autoimmunity. nih.gov However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1. nih.gov Blockade of the PD-1/PD-L1 interaction has emerged as a highly successful cancer immunotherapy strategy. nih.gov While research into natural product-based immune checkpoint inhibitors is a burgeoning field, there is currently no direct scientific evidence to suggest that this compound interacts with or modulates the expression of PD-L1.

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. wikipedia.org Consequently, the inhibition of NO production is a key target for anti-inflammatory therapies. wikipedia.org Numerous plant-derived compounds, including various flavonoids, have demonstrated the ability to inhibit NO production in activated macrophages. wikipedia.orgnih.gov For example, the flavonoids apigenin, wogonin, and luteolin (B72000) have been shown to inhibit NO production in LPS-activated RAW 264.7 cells with IC50 values of 23 µM, 17 µM, and 27 µM, respectively. nih.gov The mechanism of inhibition often involves the downregulation of iNOS expression at the transcriptional level, which can be a consequence of NF-κB inhibition. wikipedia.org While specific studies detailing the effect of this compound on nitric oxide production are limited, its known anti-inflammatory properties, likely mediated through NF-κB inhibition, suggest that it may also modulate the iNOS/NO pathway.

This compound, as a member of the sesquiterpene lactone family, is expected to exhibit cytotoxic activity against various cancer cell lines. The primary mechanism underlying the cytotoxicity of many sesquiterpene lactones is the alkylation of nucleophilic biological macromolecules, such as enzymes and transcription factors, via their reactive α-methylene-γ-lactone group. researchgate.net This can disrupt cellular processes and induce apoptosis.

While a comprehensive table of IC50 values for this compound across a wide range of cancer cell lines is not available in the current literature, the following table presents representative IC50 values for other cytotoxic compounds to provide a comparative context.

Table 1: Representative IC50 Values of Various Compounds in Pre-clinical Cancer Cell Models

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | HCT116 | 22.4 | researchgate.net |

| Compound 2 | HCT116 | 0.34 | researchgate.net |

| 5-FU | HCT116 | 1.8 | researchgate.net |

| Apigenin | K562 | 140 | nih.gov |

| Luteolin | K562 | 100 | nih.gov |

| Imatinib | K562 | 5 | nih.gov |

Antiparasitic Activity:

Natural products are a rich source of compounds with potential antiparasitic activity. While specific studies on the antiparasitic mechanism of this compound are not extensively documented, research on other natural compounds provides insight into potential mechanisms. For instance, the activity of various compounds against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis, a causative agent of leishmaniasis, has been evaluated. The IC50 values for benznidazole (B1666585) against T. cruzi have been reported to be in the range of 1.93 to 2.42 µM. nih.govnih.gov For L. amazonensis, the IC50 of a Lantana camara extract was found to be 81.62 µM. researchgate.net The mechanisms of action for antiparasitic drugs are varied and can include inhibition of essential enzymes, disruption of cellular membranes, and interference with metabolic pathways. nih.govresearchgate.netorganic-chemistry.org

Antimicrobial Activity:

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values of Various Antimicrobial Agents

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Flavonoids | S. aureus | 31.25 - 125 | nih.gov |

| Ampicillin | S. aureus | >1000 | nih.gov |

| Vancomycin | S. aureus | 1.95 | nih.gov |

| Penicillin G | S. aureus | 2 | researchgate.net |

Mechanistic Studies of Chemical Reactivity

The biological activity of this compound is intrinsically linked to its chemical structure and the reactivity of its functional groups. researchgate.netresearchgate.netnih.gov Key to its bioactivity are the α-methylene-γ-lactone and epoxide moieties.

The α-methylene-γ-lactone group is a well-known Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins. researchgate.netorganic-chemistry.orgrsc.orgresearchgate.net This Michael addition reaction is a covalent modification that can lead to the inhibition of enzyme activity and the modulation of transcription factor function, as seen in the case of NF-κB. researchgate.net

The epoxide functional group is a three-membered ring containing an oxygen atom, which is characterized by significant ring strain. wikipedia.orgresearchgate.netchemistrytalk.orgresearchgate.net This strain makes epoxides reactive towards nucleophiles, which can attack one of the carbon atoms of the ring, leading to ring-opening. wikipedia.orgchemistrytalk.org This reactivity can also contribute to the alkylating potential of this compound and its ability to interact with biological targets.

Michael-Type Addition to Thiol Nucleophiles (e.g., Glutathione (B108866), Cysteine)

This compound's biological actions are closely linked to its capacity to form covalent bonds with proteins through a Michael-type addition reaction. nih.gov This chemical reaction involves the addition of a nucleophile, in this case, a thiol group from molecules like glutathione (GSH) or cysteine, to an α,β-unsaturated carbonyl system present in this compound. nih.govmdpi.comnih.gov

The thiol groups of cysteine residues within proteins are particularly susceptible to this type of reaction. nih.gov The interaction results in the formation of a stable covalent adduct, which can alter the structure and function of the target protein, thereby influencing cellular processes. nih.govmdpi.com Studies have demonstrated that the cytotoxicity of this compound can be diminished by the addition of cysteine and glutathione, highlighting the significance of this reaction in its biological effects. nih.gov The reaction with these thiol-containing molecules effectively neutralizes the reactive sites on this compound, reducing its ability to interact with cellular protein targets. nih.gov

Role of α-Methylene-γ-Lactone Moiety in Reactivity

The α-methylene-γ-lactone moiety is a critical structural feature of this compound and many other sesquiterpene lactones, and it serves as a primary site for the Michael-type addition. mdpi.comresearchgate.net This functional group consists of an exocyclic double bond conjugated with a carbonyl group within a lactone ring, creating a potent electrophilic center. researchgate.netnih.gov

This arrangement makes the β-carbon of the double bond susceptible to nucleophilic attack by the thiol groups of molecules like cysteine and glutathione. mdpi.comresearchgate.net The reactivity of the α-methylene-γ-lactone group is considered a key factor for the biological activities of sesquiterpene lactones. mdpi.comresearchgate.net Its presence is often essential for the compound's ability to covalently modify proteins and exert its effects. mdpi.com The addition of thiols to this moiety can lead to a reduction in the biological effects of the compound, further underscoring the importance of this functional group in its mechanism of action. nih.govnih.gov

In Vivo Studies in Animal Models (excluding human trials)

Preclinical evaluation of this compound in animal models has provided valuable insights into its potential therapeutic applications and its behavior within a biological system. These studies are crucial for understanding the compound's efficacy and pharmacodynamics before any consideration for human trials.

Efficacy in Pre-clinical Disease Models (e.g., inflammation, cancer models)

Inflammation Models: Animal models of inflammation are employed to assess the anti-inflammatory potential of compounds. ijpras.comnih.govresearchgate.net These models can involve inducing inflammation through various agents to mimic the pathological processes of inflammatory diseases. ijpras.comnih.gov The efficacy of a test compound is then evaluated by its ability to reduce the signs of inflammation. nih.gov

Cancer Models: Preclinical cancer research heavily relies on animal models, such as patient-derived xenografts (PDXs), to test the efficacy of new anticancer agents. nih.govnih.govresearchgate.netmdpi.com These models involve transplanting human tumor tissue into immunodeficient mice, which allows for the study of tumor growth and response to treatment in a more clinically relevant setting. nih.gov The effectiveness of a compound is often measured by its ability to inhibit tumor growth or induce tumor regression. ifo.it

Below is a table summarizing the types of preclinical models used to evaluate compounds like this compound.

| Model Type | Disease Focus | Purpose | Key Metrics |

| Inflammation Models | Inflammatory Diseases | To evaluate the anti-inflammatory activity of a compound. ijpras.com | Reduction in edema, decreased infiltration of inflammatory cells, modulation of inflammatory mediators. ijpras.com |

| Cancer Models (e.g., PDX) | Cancer | To assess the antitumor efficacy of a compound. nih.govnih.gov | Inhibition of tumor growth, induction of apoptosis, changes in biomarkers. nih.govifo.it |

Pharmacodynamic Explorations in Animal Systems

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and the mechanisms of their action. merckvetmanual.comnih.gov In animal systems, pharmacodynamic studies of a compound like this compound would investigate its interaction with biological targets to produce its therapeutic or adverse effects. merckvetmanual.com

These explorations aim to understand the relationship between the drug concentration at the site of action and the resulting effect. merckvetmanual.com This includes identifying the molecular targets of the compound and elucidating the signaling pathways it modulates. msdvetmanual.comnih.gov For a compound with anti-inflammatory and anticancer properties, pharmacodynamic studies might involve measuring the inhibition of specific enzymes, modulation of transcription factors, or induction of apoptosis in target tissues. nih.gov Understanding the pharmacodynamics is essential for optimizing dosing regimens and predicting the clinical effects of a drug. nih.gov

Structure Activity Relationship Sar and Computational Studies

Experimental Approaches to SAR Determination

Experimental studies on Chamissonolide and related sesquiterpene lactones (STLs) have been crucial in elucidating the structural features essential for their biological activity. A key focus has been the role of α,β-unsaturated carbonyl structures, such as the α-methylene-γ-lactone (MGL) and cyclopentenone (CP) rings, which act as reactive sites for Michael addition with biological nucleophiles like cysteine residues in proteins. hebmu.edu.cn

Research has shown that the biological activity of adducts formed between STLs and sulfhydryl-containing molecules like glutathione (B108866) (GSH) depends on the nature of the reaction. For instance, the adduct of this compound, which undergoes irreversible addition at the MGL moiety, was found to be biologically inactive. hebmu.edu.cn This highlights the critical importance of the unreacted α-methylene-γ-lactone group for its activity. Further studies investigated the influence of varying concentrations of L-cysteine and GSH on the cytotoxicity of this compound against KB cells (a human carcinoma cell line). researchgate.net The addition of these sulfhydryl compounds decreased the cytotoxicity of this compound, reinforcing the idea that its mechanism involves alkylation of thiol groups. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structures of compounds with their biological activities. For sesquiterpene lactones like this compound, QSAR studies have been instrumental in identifying key molecular descriptors that govern their cytotoxic and anti-parasitic effects. researchgate.netmdpi.com

In a study involving 37 different sesquiterpene lactones, including pseudoguaianolides like this compound, a single QSAR model was developed for the entire dataset using 3D molecular descriptors and genetic algorithms to establish structure-activity relationships for cytotoxicity against human nasopharynx carcinoma cells. nih.gov Such models help in understanding the complex relationship between the three-dimensional structure of the molecules and their potency.

These QSAR models provide a framework for predicting the activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netmdpi.com

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to this compound to explore its interactions with various protein targets, most notably the programmed cell death ligand 1 (PD-L1), an important immune checkpoint protein. tandfonline.comnih.gov

Docking analyses have consistently predicted that this compound can form stable complexes with the dimeric form of PD-L1. tandfonline.comnih.govnih.gov In one such study, the calculated empirical energy of interaction (ΔE) for the this compound-PD-L1 dimer complex was -64.8 kcal/mol. tandfonline.comnih.govresearchgate.net This binding energy is comparable to that of other known PD-L1 binders, suggesting that this compound is a viable candidate for inhibiting the PD-1/PD-L1 interaction. nih.govresearchgate.net The docking poses suggest that this compound binds at the interface between the two PD-L1 monomers. tandfonline.comresearcher.life

These computational studies support the potential for direct interaction between this compound and the PD-L1 protein. tandfonline.com The insights gained from analyzing the specific ligand-protein interactions, such as hydrogen bonds and hydrophobic contacts, provide a structural basis for its activity. This information is invaluable for guiding the design of new, potent PD-L1 inhibitors that incorporate the sesquiterpene lactone tricyclic scaffold of this compound. nih.govnih.gov The process typically involves preparing the 3D structures of both the protein and the ligand, followed by the docking simulation using software like AutoDock or GOLD. researchgate.netajol.inforesearchgate.net

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules like this compound. pcbiochemres.comrsc.orgqulacs.org These methods provide detailed insights into the distribution of electrons, molecular orbital energies (HOMO and LUMO), and electrostatic potential, which are fundamental to understanding a molecule's stability and how it interacts with biological targets. pcbiochemres.comnih.govutm.my

Conformational analysis, which studies the different spatial arrangements (conformations) of a molecule and their associated energies, is another critical computational step. nih.govdrugdesign.org For flexible molecules like this compound, it is essential to identify the low-energy conformations that are likely to be biologically active. Before performing molecular docking, the 3D structure of this compound is typically optimized using a conformational search procedure, such as the classical Monte Carlo method, to ensure that the docked conformation is energetically favorable. nih.govresearchgate.net

DFT calculations can be used to study the reaction mechanisms between STLs and nucleophiles like glutathione, providing a theoretical basis for experimentally observed reactivity. researchgate.net For example, quantum-chemical investigations can estimate how the geometry of a molecule affects its interaction with biological thiols. researchgate.net The study of a molecule's potential energy surface through conformational analysis helps in understanding its flexibility and the energy barriers between different shapes, which can influence binding affinity and specificity. nih.govethz.ch These advanced computational methods provide a deeper, physics-based understanding of this compound's chemical behavior, complementing the findings from SAR and molecular docking. pcbiochemres.com

Virtual Screening and In Silico Compound Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govscispace.com This approach has been applied to databases of natural products, including sesquiterpene lactones, to find potential inhibitors for various diseases. ajol.infothieme-connect.com For instance, databases like PubChem, ZINC, and specialized in-house collections of STLs have been screened for compounds with potential activity against targets involved in diabetic complications, Chagas disease, and leishmaniasis. ajol.infonih.govthieme-connect.com

The knowledge gained from molecular docking studies of this compound with proteins like PD-L1 serves as a foundation for in silico compound design. tandfonline.comnih.gov By identifying this compound as a promising scaffold that binds effectively to the target, researchers can rationally design novel derivatives with potentially improved properties. nih.gov This design process can involve modifying functional groups to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties.

The general workflow often combines ligand-based and structure-based methods. nih.govscispace.com Ligand-based screening might use the known structure of this compound to find other database compounds with similar shapes or chemical features, while structure-based screening uses docking to evaluate how well compounds fit into the target's binding site. nih.gov These in silico methods are cost-effective and time-efficient, allowing for the rapid evaluation of millions of virtual compounds and helping to accelerate the discovery of new therapeutic agents based on the this compound template. nih.govoamjms.eu

Advanced Analytical Methodologies for Research

Chromatographic-Mass Spectrometric (LC-MS, GC-MS) Quantification in Research Samples

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the sensitive and selective quantification of chamissonolide in complex matrices such as plant extracts. researchgate.netppm.edu.plnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.commdpi.com In a typical LC-MS workflow, the sample extract is injected into a liquid chromatograph, where this compound and other constituents are separated based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). mdpi.commoravek.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for both identification and quantification. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), offers highly accurate mass measurements, facilitating the confident identification of this compound and its metabolites. mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile or semi-volatile derivatives of this compound. mdpi.comchromatographyonline.com While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility. GC-MS offers excellent chromatographic resolution, separating compounds in a gaseous mobile phase as they pass through a capillary column. nih.gov The separated compounds are then detected by a mass spectrometer. jpmsonline.com This method has been instrumental in analyzing the chemical composition of essential oils from Arnica species, which may contain this compound and related compounds. researchgate.net

The quantification of this compound using these techniques typically involves the development of a calibration curve with a purified standard of known concentration. chromforum.org This allows for the accurate determination of the compound's concentration in the research sample.

Table 1: Comparison of LC-MS and GC-MS for this compound Quantification

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. mdpi.com | Suitable for volatile or derivatized semi-volatile compounds. mdpi.com |

| Sample Preparation | Often involves simple extraction and filtration. nih.gov | May require derivatization to increase volatility. |

| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. mdpi.commoravek.com | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. nih.gov |

| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). mdpi.com | Electron Ionization (EI), Chemical Ionization (CI). jpmsonline.com |

| Primary Application | Quantification in plant extracts and biological fluids. ppm.edu.plnih.gov | Analysis of essential oils and volatile profiles. researchgate.net |

NMR-Based Profiling and Metabolomics in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation and comprehensive profiling of metabolites, including this compound, in research samples. researchgate.netppm.edu.plresearchgate.net Unlike mass spectrometry, NMR is a non-destructive technique that provides detailed information about the chemical environment of each atom within a molecule. frontiersin.org

¹H NMR (Proton NMR) spectroscopy is widely used to create a "fingerprint" of a sample, providing an overview of the major compounds present. explorationpub.com For this compound, the ¹H NMR spectrum reveals characteristic signals for its various protons, allowing for its identification within a complex mixture. researchgate.net In metabolomics studies, ¹H NMR is used to compare the metabolic profiles of different samples, for instance, to observe changes in this compound concentration under different conditions. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. nih.gov While less sensitive than ¹H NMR, it is crucial for confirming the structure of this compound and other complex natural products. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, ultimately leading to the complete and unambiguous structural assignment of this compound. hmdb.ca

NMR-based metabolomics allows for the simultaneous identification and quantification of a wide range of metabolites in a sample without the need for chromatographic separation. frontiersin.orgnih.gov This approach is invaluable for understanding the broader biochemical context in which this compound exists within an organism.

Table 2: Key NMR Techniques for this compound Research

| NMR Technique | Information Provided | Application in this compound Research |

| ¹H NMR | Number, chemical environment, and coupling of protons. explorationpub.com | Identification and quantification of this compound in extracts; metabolic fingerprinting. researchgate.netnih.gov |

| ¹³C NMR | Number and chemical environment of carbon atoms. nih.govresearchgate.net | Structural confirmation and elucidation. |

| COSY | Correlation between coupled protons. | Establishing proton-proton connectivities within the molecule. |

| HSQC | Correlation between protons and directly attached carbons. hmdb.ca | Assigning protons to their corresponding carbons. |

| HMBC | Correlation between protons and carbons over two or three bonds. | Determining the overall carbon framework and long-range connectivities. |

Purity Assessment Techniques for Research-Grade Compounds

Ensuring the purity of research-grade this compound is paramount for obtaining reliable and reproducible experimental results. nih.gov Several analytical techniques are employed to assess the purity of isolated or synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of a compound. moravek.com By using a suitable column and mobile phase, HPLC can separate this compound from any impurities. google.com A high-resolution chromatogram will show a single, sharp peak for a pure compound. chromforum.org The purity is often expressed as a percentage of the total peak area. chromforum.org Diode-Array Detection (DAD) can be coupled with HPLC to provide UV-Vis spectra of the eluting peaks, which can help in identifying impurities. chromatographyonline.com

Quantitative NMR (qNMR) has emerged as a powerful and versatile method for purity assessment. nih.gov Unlike chromatographic methods that rely on response factors, qNMR provides a direct measurement of the analyte concentration against a certified internal standard. nih.gov ¹H qNMR is particularly useful as it can simultaneously provide structural confirmation and quantitative purity information from a single experiment. nih.gov

Table 3: Techniques for Purity Assessment of this compound

| Technique | Principle | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. moravek.com | High resolution, widely available, can be automated. moravek.com |

| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct comparison of the integral of an analyte signal to that of a certified internal standard. nih.gov | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information simultaneously. nih.gov |

Ecological Role and Chemotaxonomic Significance

Role as Secondary Metabolites in Plant-Environment Interactions

Chamissonolide, a sesquiterpene lactone of the pseudoguayanolide type, functions as a crucial secondary metabolite, mediating the interactions between the plant and its environment. nih.gov These compounds are not essential for the primary growth and development of the plant but are vital for adaptation and survival in a competitive ecosystem. mdpi.com The production of such specialized metabolites is a key defense strategy, allowing plants to counteract various biotic and abiotic pressures. nih.govscitechnol.com

The primary ecological role of this compound and other sesquiterpene lactones is to act as a defense mechanism against herbivores and pathogens. nih.govnih.gov Plants, being stationary organisms, have evolved to synthesize a vast array of chemical compounds to deter feeding by insects and other animals. plantae.orgbritannica.com Sesquiterpene lactones, including this compound, often impart a bitter taste to the plant tissue, discouraging herbivory. scielo.org.pe Furthermore, these compounds can have toxic effects on insects or disrupt their growth and development. nih.govnih.gov Research on various sesquiterpene lactones has demonstrated their effectiveness in repelling or harming insect pests. nih.gov

In addition to anti-herbivore defense, this compound exhibits antimicrobial and antiprotozoal properties. scitechnol.comresearchgate.net Plants are in constant interaction with a multitude of microorganisms, including pathogenic fungi and bacteria. mdpi.com Secondary metabolites like this compound can inhibit the growth of these pathogens, protecting the plant from disease. scitechnol.com Studies have shown that this compound is one of the active sesquiterpene lactones in Arnica species. scielo.brscielo.br Notably, research has demonstrated the antiprotozoal activity of this compound against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. researchgate.netufpb.br While this activity is identified in a laboratory setting, it points to the compound's potent biochemical capabilities which, in the plant's ecological context, could deter a range of microbial and parasitic threats.

The production and concentration of these defensive compounds can be influenced by environmental factors. researchgate.net Plants may increase the synthesis of secondary metabolites in response to being attacked, a phenomenon known as induced defense. scitechnol.com This dynamic response allows plants to allocate resources to defense only when necessary. scitechnol.com The distribution of this compound within the plant is also strategic, with higher concentrations often found in the most vulnerable or valuable parts, such as the flowers and young leaves. nih.govnih.gov In Arnica species, sesquiterpene lactones are synthesized in the aerial parts of the plants, with significant amounts located in the flower heads. nih.govnih.gov

Table 1: Documented Biological Activities of this compound and Related Sesquiterpene Lactones

| Compound/Class | Biological Activity | Implied Ecological Role | Reference(s) |

| This compound | Anti-inflammatory | Defense against pathogens/herbivores that elicit an inflammatory-like response in the plant or are susceptible to such inhibitors. | scielo.brscielo.br |

| This compound | Antiprotozoal (Trypanosoma spp.) | Defense against pathogenic microorganisms. | researchgate.netufpb.br |

| Sesquiterpene Lactones (general) | Anti-herbivore | Deterrence of feeding by insects and other animals through toxicity or bitterness. | nih.govnih.gov |

| Sesquiterpene Lactones (general) | Antimicrobial | Protection against pathogenic fungi and bacteria. | scitechnol.com |

This compound as a Chemotaxonomic Marker within Plant Genera

Chemotaxonomy utilizes the chemical constituents of plants as markers for classification and to understand the evolutionary relationships between different taxa. diva-portal.org Secondary metabolites, due to their structural diversity and species-specific distribution, are particularly valuable for this purpose. diva-portal.org this compound and its derivatives serve as significant chemotaxonomic markers, especially within the genus Arnica, which belongs to the Asteraceae family. diva-portal.orgresearchgate.net

The genus Arnica is characterized by a complex chemistry of sesquiterpene lactones, and the specific profile of these compounds can be used to distinguish between species. diva-portal.org Arnica chamissonis is specifically characterized by the presence of pseudoguanolides, including this compound and its derivatives like 6-O-acetylthis compound and 11α,13-dihydrothis compound. nih.govdiva-portal.orgresearchgate.net This is in stark contrast to other well-known Arnica species. For instance, Arnica montana is primarily defined by its high content of helenalin (B1673037) and its derivatives, while Arnica longifolia is characterized by xanthalongin-type sesquiterpene lactones. diva-portal.orgresearchgate.net

This clear chemical differentiation allows for the use of this compound as a marker to identify A. chamissonis and to distinguish it from potential adulterants or related species in herbal materials. researchgate.net Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can effectively quantify the sesquiterpene lactone content and provide a chemical fingerprint for different Arnica species. researchgate.net The presence of this compound derivatives is a key indicator for A. chamissonis. researchgate.net Furthermore, chemical data has provided support for the classification of subspecies within A. chamissonis. diva-portal.org

While this compound is a hallmark of A. chamissonis, the broader class of sesquiterpene lactones are chemotaxonomic markers for the Asteraceae family as a whole. ufpb.br The genus Centaurea, also in the Asteraceae family, is another rich source of sesquiterpene lactones, particularly of the guaianolide, germacranolide, and elemanolide types. mdpi.commdpi.com However, this compound itself is not reported as a characteristic compound for the genus Centaurea, which helps to delineate its chemotaxonomic significance more specifically to the Arnica genus, and A. chamissonis in particular. mdpi.cominnovareacademics.innih.gov

Table 2: Distribution of Characteristic Sesquiterpene Lactone Types in Selected Arnica Species

| Arnica Species | Characteristic Sesquiterpene Lactone Type(s) | Reference(s) |

| Arnica chamissonis | Chamissonolides (e.g., this compound, Arnifolins) | nih.govdiva-portal.orgdiva-portal.orgresearchgate.net |

| Arnica montana | Helenanolides (e.g., Helenalin, Dihydrohelenalin) | diva-portal.orgresearchgate.net |

| Arnica longifolia | Xanthalongins | diva-portal.org |

| Arnica angustifolia | Helenanolides and Guaianolides | researchgate.net |

Future Directions and Research Gaps

Identification of Novel Biological Targets

While initial studies have pointed towards Chamissonolide's role in modulating inflammatory pathways, the full spectrum of its molecular interactions remains largely unexplored. biosynth.com Future research must focus on identifying and validating novel biological targets to understand its complete mechanism of action.

Computational docking studies have provided significant leads, suggesting that this compound can form stable complexes with the dimeric form of Programmed Death-Ligand 1 (PD-L1). tandfonline.comnih.gov The calculated empirical energy of interaction (ΔE) was -64.8 kcal/mol, indicating a strong potential for binding. tandfonline.comnih.govmdpi.com This positions this compound as a candidate for the design of new PD-L1 binders, which are crucial in cancer immunotherapy for disrupting the inhibitory signal that allows cancer cells to evade the immune system. tandfonline.commdpi.com

Additionally, the known anti-inflammatory properties of sesquiterpene lactones, including the reduction of swelling and petechiae, suggest other potential targets. mdpi.com One proposed mechanism is the inhibition of nitric oxide synthase (NOS), which would reduce vasodilation and edema. mdpi.com The biological activity of sesquiterpene lactones is often attributed to their ability to alkylate biological macromolecules through Michael-type addition, suggesting that this compound may interact with a variety of nucleophilic targets within cells, such as the cysteine residues in proteins. hebmu.edu.cnnih.gov However, adducts of this compound have been found to be biologically inactive, indicating a complex structure-activity relationship that requires further investigation. hebmu.edu.cn

| Potential Biological Target | Evidence/Rationale | Potential Therapeutic Application | Supporting Citation(s) |

|---|---|---|---|

| Programmed Death-Ligand 1 (PD-L1) | Molecular docking analysis predicts stable complex formation with the PD-L1 dimer (ΔE = -64.8 kcal/mol). | Cancer Immunotherapy | tandfonline.comnih.govmdpi.com |

| Nitric Oxide Synthase (NOS) | Inferred from the anti-inflammatory and anti-edema effects of related plant extracts containing sesquiterpene lactones. | Anti-inflammatory, Reduction of Edema and Telangiectasias | mdpi.com |

| Pro-inflammatory Cytokines | General mode of action for this compound involves the inhibition of these cytokines. | Inflammatory Diseases, Autoimmune Disorders | biosynth.com |

| Cellular Nucleophiles (e.g., Cysteine Residues) | Mechanism of action for many sesquiterpene lactones involves alkylation via Michael addition. | Broad-spectrum activity (e.g., anti-cancer, anti-inflammatory) | hebmu.edu.cnnih.gov |

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of sesquiterpene lactones, a large and structurally diverse class of natural products, generally proceeds through the shikimate and/or acetate (B1210297) pathways. mdpi.com However, the specific enzymatic steps and regulatory networks that lead to the complex structure of this compound are poorly understood. researchgate.net Research into the medicinal properties of secondary metabolites from Arnica species has been extensive, but the fundamental molecular biology and biosynthetic pathways within these plants have received comparatively little attention. researchgate.net

This knowledge gap represents a significant opportunity for future research. Elucidating the complete biosynthetic pathway of this compound would enable several advancements:

Metabolic Engineering : Understanding the pathway could allow for the heterologous expression of the required genes in microbial or plant systems for sustainable and scalable production.

Enzyme Discovery : The pathway likely contains novel enzymes, such as specific cyclases, hydroxylases, and acyltransferases, which could be valuable biocatalysts for organic synthesis.

Analogue Generation : Hijacking the biosynthetic pathway by introducing precursor analogues or knocking out specific tailoring enzymes could generate novel derivatives for biological screening. nih.gov

Comparative analysis of pathways for other complex fungal alkaloids suggests that the assembly may involve non-ribosomal peptide synthetases, Diels-Alderases, prenyltransferases, and various oxidases, providing a hypothetical framework for investigating this compound's biogenesis. nih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

The structural complexity of this compound presents a considerable challenge for chemical synthesis. While no total synthesis of this compound has been explicitly detailed in the reviewed literature, the field of natural product synthesis offers powerful strategies that could be applied. scripps.edu The development of a concise and efficient total synthesis is a critical future goal. nih.govrsc.org Such a synthesis would not only confirm its structure but also provide access to significant quantities of the material for in-depth biological evaluation.